Cas no 1697995-78-0 (tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate)

tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate
- 1697995-78-0
- EN300-1135747
-
- インチ: 1S/C15H28BrNO4/c1-5-19-10-11-20-15(12-16)6-8-17(9-7-15)13(18)21-14(2,3)4/h5-12H2,1-4H3
- InChIKey: OHTIUBUOYBVNKS-UHFFFAOYSA-N
- ほほえんだ: BrCC1(CCN(C(=O)OC(C)(C)C)CC1)OCCOCC
計算された属性
- せいみつぶんしりょう: 365.12017g/mol
- どういたいしつりょう: 365.12017g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 8
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1135747-10g |
tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate |
1697995-78-0 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1135747-5g |
tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate |
1697995-78-0 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1135747-0.05g |
tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate |
1697995-78-0 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1135747-0.5g |
tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate |
1697995-78-0 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1135747-1.0g |
tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate |
1697995-78-0 | 1g |
$1229.0 | 2023-06-09 | ||
Enamine | EN300-1135747-2.5g |
tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate |
1697995-78-0 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1135747-0.25g |
tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate |
1697995-78-0 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1135747-5.0g |
tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate |
1697995-78-0 | 5g |
$3562.0 | 2023-06-09 | ||
Enamine | EN300-1135747-10.0g |
tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate |
1697995-78-0 | 10g |
$5283.0 | 2023-06-09 | ||
Enamine | EN300-1135747-0.1g |
tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate |
1697995-78-0 | 95% | 0.1g |
$804.0 | 2023-10-26 |
tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate 関連文献
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylateに関する追加情報
Comprehensive Overview of tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate (CAS No. 1697995-78-0)
The compound tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate (CAS No. 1697995-78-0) is a highly specialized piperidine derivative with significant applications in pharmaceutical and organic synthesis. Its unique structure, featuring a bromomethyl group and an ethoxyethoxy side chain, makes it a versatile intermediate for constructing complex molecules. Researchers and chemists frequently search for this compound due to its role in drug discovery and medicinal chemistry, particularly in the development of CNS-targeting therapeutics and bioactive scaffolds.
In recent years, the demand for piperidine-based intermediates like tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate has surged, driven by advancements in small-molecule drug development. This compound is often referenced in discussions about proteolysis-targeting chimeras (PROTACs) and kinase inhibitors, aligning with trending topics in precision medicine. Its Boc-protected amine functionality also makes it valuable for peptide coupling reactions, a hot topic in bioconjugation research.
The synthesis of CAS No. 1697995-78-0 involves multi-step organic transformations, including etherification and N-Boc protection. Its bromomethyl moiety allows for further functionalization via nucleophilic substitution, a key feature highlighted in retrosynthetic analysis queries. Laboratories optimizing green chemistry protocols often explore this compound’s reactivity under catalyst-free conditions, addressing environmental concerns in synthetic workflows.
From a commercial perspective, tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate is cataloged by major chemical suppliers as a high-purity building block. Its stability under inert atmospheres and compatibility with Grignard reagents are frequently cited in technical datasheets. Analysts tracking the fine chemicals market note its growing relevance in contract research organizations (CROs) servicing the biopharma sector.
Emerging applications include its use in DNA-encoded library (DEL) synthesis, where its orthogonal reactivity enables diverse molecular architectures. Computational chemists modeling ADMET properties also study derivatives of this compound to predict blood-brain barrier permeability, a critical factor in neuropharmacology. These interdisciplinary connections enhance its visibility in academic literature and patent filings.
For quality assurance, analytical methods such as HPLC and NMR are employed to verify the purity of CAS 1697995-78-0. Storage recommendations typically emphasize protection from moisture and light degradation, with some studies investigating its stability in ionic liquid solvents. These details are crucial for laboratories adhering to Good Manufacturing Practices (GMP).
In summary, tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate represents a critical tool for modern synthetic chemists. Its intersection with high-throughput screening and fragment-based drug design ensures sustained interest across both industrial and academic settings. Future research may explore its potential in covalent inhibitor development or as a template for allosteric modulators, further solidifying its role in cutting-edge chemistry.
1697995-78-0 (tert-butyl 4-(bromomethyl)-4-(2-ethoxyethoxy)piperidine-1-carboxylate) 関連製品
- 396731-17-2((2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide)
- 1782651-95-9(3-2-(pyrrolidin-1-yl)pyridin-3-ylbutanoic acid)
- 1354938-82-1(3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol)
- 2171713-99-6(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(1-methylcyclopropyl)ethylcarbamoyl}butanoic acid)
- 921843-05-2(N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxybenzamide)
- 2034461-70-4(3-(2-methoxyethyl)-1-(1-{3-methyl-1,2,4triazolo4,3-apyrazin-8-yl}piperidin-4-yl)urea)
- 1261615-15-9(4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)
- 1206970-05-9(1-(5-Methylpyrimidin-4-yl)piperidin-3-ol)
- 1207001-57-7(4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide)
- 2098009-36-8(2-(3-Azidoazetidin-1-yl)-N-isopentylacetamide)




